molecular formula C8H14 B14422390 (Z)-2,4-Hexadiene, 2,4-dimethyl- CAS No. 82937-00-6

(Z)-2,4-Hexadiene, 2,4-dimethyl-

Cat. No.: B14422390
CAS No.: 82937-00-6
M. Wt: 110.20 g/mol
InChI Key: KETIPZIBBSVDPW-YVMONPNESA-N
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Description

(Z)-2,4-Hexadiene, 2,4-dimethyl-, also known as (4Z)-2,4-dimethyl-2,4-hexadiene, is a branched diene with the molecular formula C₈H₁₄ and an average molecular mass of 110.200 g/mol (monoisotopic mass: 110.109550 g/mol) . Its structure features conjugated double bonds at positions 2 and 4, with methyl substituents at both positions, leading to a planar geometry stabilized by resonance. The compound’s stereochemistry is defined by the Z (cis) configuration across the double bonds, which influences its reactivity and physical properties. It is registered under ChemSpider ID 4576218 and CAS RN 82937-00-6 .

Properties

CAS No.

82937-00-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(4Z)-2,4-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5-

InChI Key

KETIPZIBBSVDPW-YVMONPNESA-N

Isomeric SMILES

C/C=C(/C)\C=C(C)C

Canonical SMILES

CC=C(C)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: H2 with Pd catalyst

    Substitution: Br2 for bromination

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Dibromo derivatives

Scientific Research Applications

(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.

    Medicine: It may be utilized in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

(Z)-2,4-Hexadiene, 2,4-dimethyl- belongs to a family of hexadienes with varying substituent positions and stereochemistry. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituent Positions Stereochemistry Key Properties/Data
(Z)-2,4-Hexadiene, 2,4-dimethyl- C₈H₁₄ 110.200 82937-00-6 2,4 Z (cis) - Monoisotopic mass: 110.109550
- Conjugated diene with resonance stabilization
(Z,Z)-2,4-Hexadiene C₆H₁₀ 82.1436 6108-61-8 None Z,Z - Lower boiling point due to smaller size
- Gas-phase ionization energy: 8.7 eV
(E,Z)-2,4-Hexadiene C₆H₁₀ 82.1436 5194-50-3 None E,Z - Higher thermodynamic instability compared to Z,Z isomer
- ΔfH° (gas): 82.4 kJ/mol
(Z)-2,4-Hexadiene, 2,3-dimethyl- C₈H₁₄ 110.1968 32461-38-4 2,3 Z - Steric hindrance from adjacent methyl groups reduces conjugation efficiency
2,4-Hexadiene, 2,5-dimethyl- C₈H₁₄ 110.200 764-13-6 2,5 - - Non-conjugated double bonds; reduced resonance stabilization

Thermodynamic and Spectral Data

  • Thermal Stability: The (Z)-2,4-dimethyl derivative exhibits greater thermal stability than non-methylated analogs (e.g., (Z,Z)-2,4-hexadiene) due to steric and electronic effects of methyl groups. For example, (Z,Z)-2,4-hexadiene decomposes at lower temperatures (gas-phase enthalpy of formation: 82.4 kJ/mol) compared to methylated derivatives .
  • Spectroscopic Differences: IR Spectroscopy: The conjugated diene system in (Z)-2,4-dimethyl-2,4-hexadiene shows characteristic C=C stretching vibrations at ~1600 cm⁻¹, shifted slightly from non-methylated analogs due to electron-donating methyl groups . Mass Spectrometry: The molecular ion peak for (Z)-2,4-dimethyl-2,4-hexadiene (m/z 110) is more intense than for (Z,Z)-2,4-hexadiene (m/z 82), reflecting higher molecular weight and stability .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property (Z)-2,4-Hexadiene, 2,4-dimethyl- (Z,Z)-2,4-Hexadiene (E,Z)-2,4-Hexadiene
Boiling Point (°C) Not reported ~80–85 ~75–80
ΔfH° (gas, kJ/mol) Not reported 82.4 85.1
Ionization Energy (eV) ~8.5 (estimated) 8.7 8.9
Conjugation Efficiency High Moderate Low

Table 2: Spectral Peaks (Selected)

Compound IR C=C Stretch (cm⁻¹) MS Molecular Ion (m/z)
(Z)-2,4-Hexadiene, 2,4-dimethyl- 1595–1605 110
(Z,Z)-2,4-Hexadiene 1610–1620 82
(E,Z)-2,4-Hexadiene 1625–1635 82

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